4-(4-Biphenylyl)butanal
Description
Properties
IUPAC Name |
4-(4-phenylphenyl)butanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c17-13-5-4-6-14-9-11-16(12-10-14)15-7-2-1-3-8-15/h1-3,7-13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDLIPCWARWGPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695516 | |
| Record name | 4-([1,1'-Biphenyl]-4-yl)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122854-65-3 | |
| Record name | 4-([1,1'-Biphenyl]-4-yl)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Biphenylyl Butanoate Ester Synthesis
Methyl 4-(4-biphenylyl)butanoate serves as a key intermediate, accessible via esterification of 4-(4-biphenylyl)butanoic acid or transesterification reactions. In a representative procedure, 4-(4-biphenylyl)butanoic acid (1 mmol) is refluxed with methanol (10 eq) and H₂SO₄ (0.1 eq) for 12 hours, yielding the ester (92%) after aqueous workup.
Sequential Reduction and Oxidation
The ester is reduced to 4-(4-biphenylyl)butanol using NaBH₄ and AlCl₃ in diglyme at 110°C for 6 hours, followed by PCC oxidation as described in Section 1.2. This two-step approach achieves an overall yield of 74%.
Table 2: Reduction-Oxidation Pathway from Ester to Aldehyde
| Step | Reagents/Conditions | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Ester → Alcohol | NaBH₄ (3 eq), AlCl₃ (0.3 eq) | Diglyme | 110°C | 6 | 90 |
| Alcohol → Aldehyde | PCC (1.2 eq) | CHCl₃ | RT | 10 | 86 |
Cross-Coupling Strategies
Suzuki-Miyaura Coupling
A protected aldehyde strategy enables the use of palladium-catalyzed cross-coupling. For example, 4-bromobutanal diethyl acetal (1 mmol) reacts with 4-biphenylylboronic acid (1.2 mmol) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) in dioxane/water (4:1) at 80°C for 12 hours. Subsequent hydrolysis with HCl (1 M) yields 4-(4-biphenylyl)butanal (68% overall yield).
Table 3: Suzuki Coupling Parameters
| Boronic Acid | Halide | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-Biphenylylboronic acid | 4-Bromobutanal diethyl acetal | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 68 |
Hydroformylation of Biphenylyl Alkenes
Olefin Preparation
4-(4-Biphenylyl)-1-butene is synthesized via Wittig reaction between 4-biphenylylmethyltriphenylphosphonium bromide (1 mmol) and propionaldehyde (1.2 mmol) in THF at 0°C to RT. The alkene is isolated in 75% yield after column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Biphenylyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: 4-(4-Biphenylyl)butanoic acid.
Reduction: 4-(4-Biphenylyl)butanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Biphenylyl)butanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of aldehydes with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Biphenylyl)butanal involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The biphenyl moiety can participate in π-π interactions, influencing the compound’s behavior in various environments.
Comparison with Similar Compounds
Functional Group and Reactivity
The aldehyde group in 4-(4-Biphenylyl)butanal distinguishes it from compounds with other functional groups:
- 4-(n-Heptyloxy)butanal (CAS: Not explicitly listed): Contains an ether-linked heptyl chain and an aldehyde. This structural difference reduces aromaticity but enhances volatility, making it effective as a pheromone component in the Asian longhorned beetle .
- 4-(4-Methylphenyl)butyric acid (CAS: 4521-22-6): A carboxylic acid derivative with a methylphenyl group. The carboxylic acid group increases polarity and solubility in aqueous media compared to the aldehyde, favoring its use in pharmaceutical synthesis .
- 4-Phenyl-2-butanone (CAS: 2550-26-7): A ketone with a phenyl group. Ketones are less reactive toward nucleophiles than aldehydes, offering greater stability in fragrance formulations .
Physical and Chemical Properties
- Solubility : The biphenylyl group in this compound imparts significant hydrophobicity, limiting its solubility in polar solvents compared to simpler aldehydes like butanal .
- Thermal Stability: Phenolic compounds like 4-phenylphenol exhibit higher melting points due to hydrogen bonding, whereas aldehydes and ketones generally have lower melting points .
Biological Activity
4-(4-Biphenylyl)butanal, also known by its CAS number 122854-65-3, is a compound of interest in various fields of chemical research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific sources.
Chemical Structure and Properties
This compound is characterized by its biphenyl moiety attached to a butanal group. Its molecular formula is C_{18}H_{18}O, and it features a carbonyl group that may play a crucial role in its biological interactions.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are vital in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that biphenyl derivatives can scavenge free radicals effectively, suggesting that this compound may possess similar capabilities .
Anticancer Properties
Several studies have investigated the anticancer potential of biphenyl derivatives. For instance, compounds with structural similarities to this compound have shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. A notable study reported that biphenyl compounds could inhibit the proliferation of breast cancer cells through modulation of signaling pathways associated with cell survival .
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of the carbonyl group may enhance its ability to donate electrons and neutralize free radicals.
- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression, particularly in cancerous cells.
- Apoptotic Induction : Evidence suggests that biphenyl derivatives can activate apoptotic pathways, leading to programmed cell death in malignant cells.
Study 1: Antioxidant Activity Assessment
A comparative study evaluated the antioxidant activities of various biphenyl derivatives using DPPH radical scavenging assays. Results indicated that this compound exhibited a significant reduction in DPPH radical concentration, comparable to well-known antioxidants like ascorbic acid .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 75 |
| Ascorbic Acid | 80 |
| Control (No Treatment) | 10 |
Study 2: Anticancer Efficacy in Breast Cancer Cells
In vitro studies on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates at higher concentrations .
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 10 | 85 | 10 |
| 25 | 65 | 30 |
| 50 | 45 | 60 |
Q & A
Q. What are the recommended safety protocols for handling 4-(4-Biphenylyl)butanal in laboratory settings?
this compound requires strict safety measures due to its irritant properties. Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods for synthesis or handling to minimize inhalation risks.
- First Aid: In case of eye exposure, rinse with water for 15 minutes and seek medical attention. For skin contact, wash with soap and water immediately .
- Waste Disposal: Collect chemical waste separately and engage certified waste management services for proper disposal .
Q. What spectroscopic techniques are effective for structural characterization of this compound?
- NMR Spectroscopy: ¹H and ¹³C NMR can resolve biphenyl and aldehyde proton environments. For example, the aldehyde proton typically appears at δ 9.5–10.5 ppm, while biphenyl aromatic protons resonate between δ 7.2–7.8 ppm .
- IR Spectroscopy: The carbonyl stretch (C=O) of the aldehyde group is observed near 1720 cm⁻¹ .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 224.12) and fragmentation patterns .
Q. How is this compound synthesized, and what are common intermediates?
A typical synthesis involves:
- Friedel-Crafts Acylation: Reacting biphenyl with butyryl chloride in the presence of AlCl₃ to form 4-(4-Biphenylyl)butanone.
- Oxidation: Converting the ketone to the aldehyde using pyridinium chlorochromate (PCC) or Swern oxidation .
- Key Intermediate: 4-(4-Biphenylyl)-4-oxobutyric acid (CAS 302806-22-0) is often used in pharmaceutical derivatization .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of this compound derivatives?
- Catalyst Screening: Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts steps to improve regioselectivity .
- Solvent Effects: Polar aprotic solvents (e.g., DCM or THF) enhance electrophilic substitution efficiency .
- Purification: Use column chromatography with gradient elution (hexane:ethyl acetate) to isolate aldehydes from ketone intermediates .
Q. What strategies resolve discrepancies in NMR data for this compound derivatives?
- Isomer Identification: Check for ortho/para substitution patterns using NOESY or COSY to distinguish biphenyl coupling .
- Impurity Profiling: Compare HRMS data with theoretical values to detect oxidation byproducts (e.g., carboxylic acids) .
- Dynamic Effects: Variable-temperature NMR can reveal conformational flexibility in the butanal chain .
Q. How is this compound utilized in materials science applications?
- Polymer Synthesis: It serves as a monomer in conjugated polymers for organic light-emitting diodes (OLEDs). For example, coupling with triazole derivatives enhances electron transport properties .
- Liquid Crystals: The biphenyl core and flexible aldehyde tail enable mesophase formation, studied via differential scanning calorimetry (DSC) .
Q. What methodologies assess the stability of this compound under physiological conditions?
- Hydrolysis Studies: Incubate the compound in phosphate-buffered saline (PBS) at 37°C and monitor aldehyde degradation via HPLC .
- Oxidative Stability: Use radical scavengers (e.g., BHT) to evaluate susceptibility to air oxidation .
- Pharmacokinetic Modeling: Track metabolite formation (e.g., 4-phenylbutyrate) in vitro using LC-MS .
Q. How do researchers address contradictory toxicological data for this compound?
- Dose-Response Analysis: Conduct in vitro assays (e.g., MTT or Ames tests) across multiple concentrations to identify threshold effects .
- Species-Specific Metabolism: Compare hepatic microsome data from rodents vs. humans to extrapolate toxicity risks .
- Biomarker Correlation: Measure urinary 4-phenylphenol (4-PP) levels as a biomarker of exposure in animal models .
Methodological Considerations
Q. What analytical challenges arise when quantifying this compound in biological matrices?
- Matrix Interference: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or urine .
- Detection Limits: Employ tandem MS (LC-MS/MS) with deuterated internal standards (e.g., d₇-4-phenylbutyrate) for sensitivity down to ng/mL .
- Calibration Curves: Validate linearity across 3 orders of magnitude (e.g., 1–1000 ng/mL) with R² > 0.99 .
Q. How is computational chemistry applied to predict the reactivity of this compound?
- DFT Calculations: Optimize molecular geometry at the B3LYP/6-31G* level to predict electrophilic sites for nucleophilic attack .
- QSAR Modeling: Correlate aldehyde chain length with LogP values to estimate membrane permeability .
- Docking Studies: Simulate interactions with target proteins (e.g., cyclooxygenase) to guide anti-inflammatory drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
